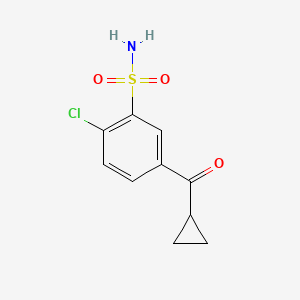

2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide

Description

2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a cyclopropanecarbonyl group at position 5, and a sulfonamide functional group at position 1. Sulfonamides are widely recognized for their role as enzyme inhibitors, particularly targeting carbonic anhydrases and bacterial dihydropteroate synthases.

Properties

IUPAC Name |

2-chloro-5-(cyclopropanecarbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-8-4-3-7(10(13)6-1-2-6)5-9(8)16(12,14)15/h3-6H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHGYLCJWOFQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226311 | |

| Record name | 2-Chloro-5-(cyclopropylcarbonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57189-93-2 | |

| Record name | 2-Chloro-5-(cyclopropylcarbonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57189-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(cyclopropylcarbonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is then purified using methods such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

discusses 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam), a benzodiazepine derivative with a nitro group and chlorophenyl substitution. While both compounds contain a chlorine atom and aromatic systems, they belong to entirely distinct chemical classes:

- Functional groups : The sulfonamide group in the target compound contrasts with the nitro and benzodiazepine backbone in Methylclonazepam.

- Applications : Benzodiazepines like Methylclonazepam are psychoactive, whereas sulfonamides are typically enzyme inhibitors or antibiotics.

Table 1: Structural and Functional Comparison

| Feature | 2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide | 5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one |

|---|---|---|

| Core Structure | Benzene ring with sulfonamide | Benzodiazepine (7-membered heterocycle) |

| Key Substituents | Cl, cyclopropanecarbonyl, sulfonamide | Cl, nitro, methyl |

| Therapeutic Class | Hypothetical enzyme inhibitor | Benzodiazepine (sedative-hypnotic) |

| Electron Effects | Strong electron-withdrawing (Cl, sulfonamide) | Mixed (electron-withdrawing nitro, electron-donating methyl) |

Research Findings from

- This highlights rigorous quality control in psychoactive substance synthesis, a standard that would also apply to sulfonamide derivatives in pharmaceutical contexts.

- No data on biological activity, solubility, or stability of this compound are available in the provided evidence.

Limitations and Need for Further Investigation

The lack of direct evidence for this compound necessitates caution. Comparisons with Methylclonazepam are speculative due to structural and functional disparities. Future studies should prioritize:

Synthetic protocols : Optimizing cyclopropanecarbonyl attachment to sulfonamide cores.

Enzyme inhibition assays : Testing against carbonic anhydrase isoforms.

Physicochemical profiling : Measuring solubility, logP, and thermal stability.

Biological Activity

Overview

2-Chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activity. Its unique chemical structure, which includes a chloro substituent and a cyclopropane ring, may influence its interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with bacterial folate synthesis, similar to other sulfonamide antibiotics. This inhibition is crucial in the treatment of bacterial infections and has implications for drug design targeting similar pathways.

Structure-Activity Relationship (SAR)

Recent studies on related sulfonamide compounds indicate that the presence of electron-donating and electron-withdrawing groups significantly affects their inhibitory activity against various enzymes. For instance, modifications to the phenyl ring can enhance binding interactions through hydrogen bonding and hydrophobic interactions with active site residues of target proteins.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | Substituents | IC50 (μM) | Notes |

|---|---|---|---|

| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 | Most active against α-glucosidase |

| 5m | 2-CH₃-3-NO₂ | Higher than 5o | Position affects activity |

| 5p | 2-CH₃-4-NO₂ | Lower than 5o | Position affects activity |

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, inhibiting bacterial growth by targeting folate synthesis.

- Antidiabetic Properties : Some derivatives have shown potential as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.

Case Study: Antidiabetic Activity

In a study evaluating various sulfonamide derivatives for α-glucosidase inhibitory activity, the compound 5o was identified as the most potent inhibitor with an IC50 value of , demonstrating significant efficacy compared to the reference drug acarbose () .

Toxicity and Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests that derivatives of this class generally exhibit favorable pharmacokinetic properties. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.